molecular formula C25H31N3O2 B11345253 1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11345253
M. Wt: 405.5 g/mol
InChI Key: JEKAYNLGBRLTOX-UHFFFAOYSA-N
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Description

1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and a dimethylphenoxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethylphenoxyethyl Group: The dimethylphenoxyethyl group is introduced via an etherification reaction, where the phenol derivative reacts with an alkyl halide in the presence of a base.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the benzodiazole moiety with the pyrrolidinone ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one hydrochloride
  • 2,6-Di-tert-butyl-4-ethylphenol
  • 4-tert-butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole

Uniqueness

1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

1-butyl-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H31N3O2/c1-4-5-13-27-17-20(16-23(27)29)25-26-21-11-6-7-12-22(21)28(25)14-15-30-24-18(2)9-8-10-19(24)3/h6-12,20H,4-5,13-17H2,1-3H3

InChI Key

JEKAYNLGBRLTOX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=C(C=CC=C4C)C

Origin of Product

United States

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